molecular formula C13H18BNO3 B14884819 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352730-62-1

4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14884819
CAS No.: 1352730-62-1
M. Wt: 247.10 g/mol
InChI Key: ODNFXAAMKBTHDO-UHFFFAOYSA-N
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Description

4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that features a benzaldehyde group substituted with an amino group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-amino-2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, anhydrides

    Coupling: Palladium catalysts, aryl halides

Major Products Formed

    Oxidation: 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    Reduction: 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

    Substitution: Various amides and derivatives

    Coupling: Biaryl compounds

Scientific Research Applications

4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its functional groups:

    Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

    Amino Group: Acts as a nucleophile in substitution reactions, forming various derivatives.

    Boronic Ester Group: Facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the amino group, limiting its reactivity in certain substitution reactions.

    4-Amino-2-bromobenzaldehyde: Lacks the boronic ester group, making it unsuitable for Suzuki-Miyaura coupling reactions.

    4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: An oxidized derivative with different reactivity and applications.

Uniqueness

4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an amino group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

1352730-62-1

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,15H2,1-4H3

InChI Key

ODNFXAAMKBTHDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C=O

Origin of Product

United States

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